![molecular formula C16H22N4O2 B2362151 Aurantiamine CAS No. 143085-86-3](/img/structure/B2362151.png)
Aurantiamine
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Overview
Description
Aurantiamine is a blue fluorescence metabolite produced by the fungus Penicillium aurantiogriseum, the most common fungi found in cereals . It belongs to a class of naturally occurring 2,5-diketopiperazines featuring a dehydrohistidine residue that exhibit important biological activities, such as anti-cancer or neurotoxic effects .
Synthesis Analysis
The total asymmetric synthesis of Aurantiamine has been described . Further details about the synthesis process can be found in the referenced paper .
Molecular Structure Analysis
Aurantiamine has a molecular formula of C16H22N4O2 . More details about its molecular structure can be found in the referenced source .
Physical And Chemical Properties Analysis
Aurantiamine has a molecular weight of 302.37 g/mol . More details about its physical and chemical properties can be found in the referenced source .
Scientific Research Applications
Biological Activity and Pharmacological Research
Aurantiamine, a metabolite produced by the fungus Penicillium aurantiogriseum, exhibits significant biological activities. It belongs to the class of naturally occurring 2,5-diketopiperazines with a dehydrohistidine residue known for their anti-cancer and neurotoxic effects . This makes aurantiamine a compound of interest in pharmacological research, particularly in the development of new therapeutic agents.
Fungal Chemotaxonomy
In mycology, aurantiamine is used as a chemotaxonomic marker for certain species of Penicillium. Its presence helps in the identification and classification of fungal species, which is crucial for understanding their ecology and potential risks associated with mycotoxin production in food crops .
Synthetic Chemistry
The total asymmetric synthesis of aurantiamine has been described in the literature, highlighting its role in advancing synthetic methodologies . Researchers utilize aurantiamine to develop new synthetic routes and to study the stereochemical aspects of diketopiperazine formation.
Food Industry Applications
In the food industry, the detection of aurantiamine can be significant for food safety. As a metabolite of Penicillium aurantiogriseum, its presence in cereals could indicate potential mycotoxin contamination, which is a critical concern for food quality and consumer health .
Mechanism of Action
Target of Action
Aurantiamine is a naturally occurring 2,5-diketopiperazine featuring a dehydrohistidine residue . It is the isopropyl analog of the microtubule binding agent phenylahistin . .
Mode of Action
It is known to exhibit important biological activities, such as anti-cancer or neurotoxic effects . It is less active than phenylahistin on P388 cell proliferation , suggesting that it may interact with its targets differently or to a lesser extent.
Pharmacokinetics
Aurantiamine and its acetate form are rapidly absorbed following oral administration, both achieving a maximum concentration (Cmax) at around 0.2 hours . The extent of their metabolisms also varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This suggests that there is no long-term accumulation in the tissues .
Result of Action
Aurantiamine has been found to exhibit anti-cancer effects . It is also suggested to be a potent anticancer agent . It is 40 times less active than phenylahistin on p388 cell proliferation
Action Environment
The action, efficacy, and stability of aurantiamine can be influenced by various environmental factors. For instance, aurantiamine is a metabolite produced by the fungus Penicillium aurantiogriseum, commonly found in cereals . The production of aurantiamine might be influenced by the specific conditions of the fungal growth environment.
properties
IUPAC Name |
(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRSUVVCYUKLM-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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